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The adult mammalian heart possesses a very limited capacity for regeneration following injury,

primarily due to the post-mitotic nature of its contractile cells, the cardiomyocytes. Recent

advancements in regenerative medicine have identified the Myeloid Ecotropic Viral Integration

Site 1 (MEIS1) and its homolog MEIS2 as critical regulators of cardiomyocyte cell cycle arrest.

This technical guide provides an in-depth overview of the MEIS1/MEIS2 signaling pathway,

offering insights into its mechanism of action and its potential as a therapeutic target for cardiac

regeneration.

Core Concepts: MEIS1/MEIS2 as a Brake on
Cardiomyocyte Proliferation
MEIS1, a member of the TALE (Three Amino Acid Loop Extension) family of homeodomain

transcription factors, plays a pivotal role in orchestrating developmental processes.[1] In the

context of the heart, MEIS1 expression increases postnatally, coinciding with the period when

cardiomyocytes withdraw from the cell cycle.[2][3] This observation has led to the

characterization of MEIS1 as a key transcriptional regulator that actively suppresses

cardiomyocyte proliferation.[2][4]

Inhibition or genetic deletion of MEIS1 has been shown to extend the proliferative window of

neonatal cardiomyocytes and even reactivate mitosis in adult cardiomyocytes, leading to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b10824725?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11698199/
https://www.ncbi.nlm.nih.gov/books/NBK500242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159712/
https://www.ncbi.nlm.nih.gov/books/NBK500242/
https://pubmed.ncbi.nlm.nih.gov/23594737/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


enhanced cardiac regeneration following injury. Conversely, overexpression of MEIS1 curtails

neonatal cardiomyocyte proliferation and impedes the heart's natural regenerative response.

The MEIS1/MEIS2 Signaling Pathway
MEIS1 exerts its anti-proliferative effects by transcriptionally activating a suite of downstream

target genes, most notably several cyclin-dependent kinase inhibitors (CDKIs). These proteins,

including p15, p16, and p21, act as crucial brakes on the cell cycle machinery, preventing

cardiomyocyte division.

The activity of MEIS1 is often modulated by its interaction with cofactors, particularly proteins

from the HOX family. Hoxb13 has been identified as a key cofactor of MEIS1 in postnatal

cardiomyocytes. MEIS1 and Hoxb13 cooperatively regulate cardiomyocyte maturation and cell

cycle arrest. The concurrent deletion of both Meis1 and Hoxb13 in adult cardiomyocytes leads

to significant cardiomyocyte mitosis and improved cardiac function after myocardial infarction.

The broader MEIS family, including MEIS2, also contributes to this regulatory network.

Inhibition of both MEIS1 and MEIS2 has been shown to promote cardiomyocyte cell cycle re-

entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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